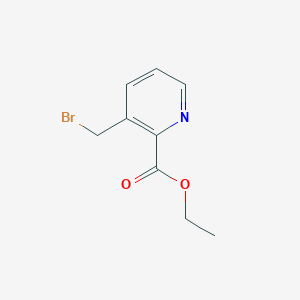

Ethyl 3-(bromomethyl)pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Highly Functionalized Tetrahydropyridines

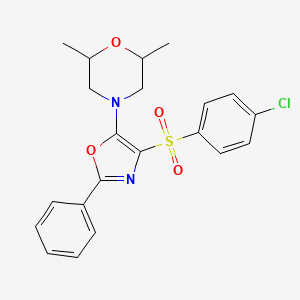

Ethyl 2-methyl-2,3-butadienoate, a compound related in structure and reactivity to Ethyl 3-(bromomethyl)pyridine-2-carboxylate, has been utilized in a phosphine-catalyzed [4 + 2] annulation process. This method synthesizes ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, demonstrating the compound's utility in creating complex nitrogen-containing structures (Zhu, Lan, & Kwon, 2003).

Novel Pyrazolo[3,4-b]pyridine Products

In another application, the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid forms novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process highlights the compound's role in the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).

Bromination and Iodination of Donor-Acceptor Cyclopropanes

Research on the reactivity of Ethyl 2,2-dimethoxycyclopropanecarboxylates with bromine and iodine provides insight into halogenation mechanisms, potentially applicable to derivatives of this compound. The study suggests a common single-electron transfer mechanism for halogenations, underlining the compound's versatility in organic synthesis (Piccialli, Graziano, Iesce, & Cermola, 2002).

Preparation of Key Intermediates for Insecticides

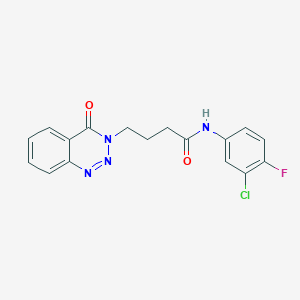

A specific study outlines the preparation of Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a crucial intermediate for the insecticide chlorantraniliprole. This synthesis process, starting from related compounds, emphasizes the compound's importance in developing environmentally friendly pest control solutions (Ji Ya-fei, 2009).

Catalytic Arylation of sp3 C-H Bonds

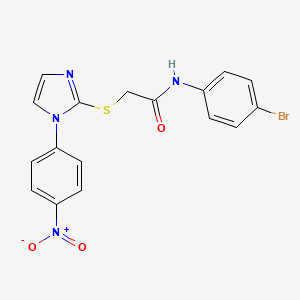

A new palladium-catalyzed arylation process based on C-H activation, utilizing pyridine-containing directing groups, showcases the potential of this compound derivatives in selective functionalization of carboxylic acid and amine derivatives. This process is significant for the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives (Zaitsev, Shabashov, & Daugulis, 2005).

特性

IUPAC Name |

ethyl 3-(bromomethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZLMPCMWIONLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/no-structure.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)

![2-Methoxy-5-nitrobenzo[d]thiazole](/img/structure/B2935241.png)

![N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935247.png)